molecular formula C20H20N2OS B2819415 2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide CAS No. 2034346-31-9

2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide

Cat. No.: B2819415
CAS No.: 2034346-31-9
M. Wt: 336.45
InChI Key: WFEJUGOJOWVZKW-UHFFFAOYSA-N
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Description

2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it has biological activity, it could interact with various biological targets, such as enzymes or receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyridine derivative reacts with a thiophene compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)butanamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-17(16-7-4-3-5-8-16)20(23)22-14-15-10-11-21-18(13-15)19-9-6-12-24-19/h3-13,17H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEJUGOJOWVZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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